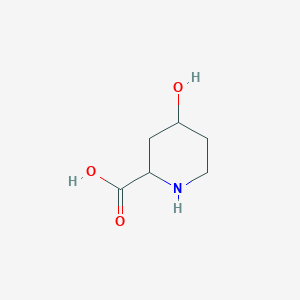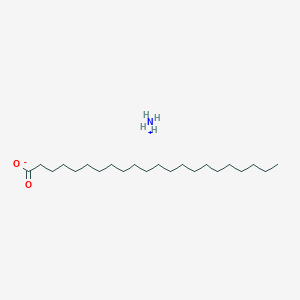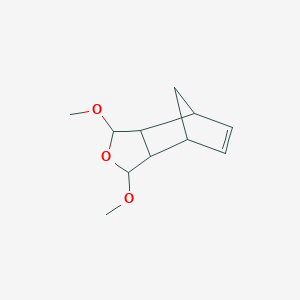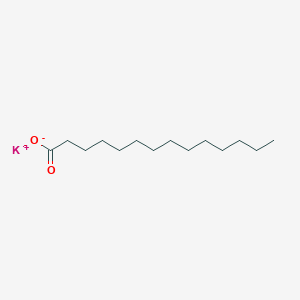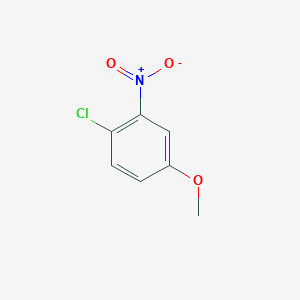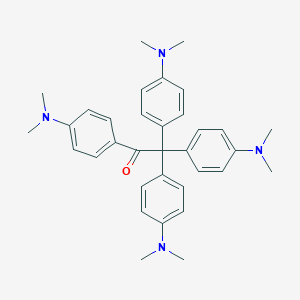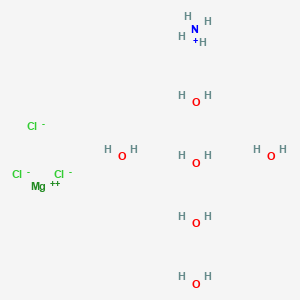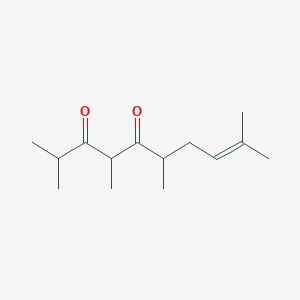
Ethyl (cyanomethyl)carbamate
Übersicht
Beschreibung
Ethyl (cyanomethyl)carbamate, also known as carbaryl, is a widely used insecticide belonging to the carbamate family. It is a white crystalline solid, soluble in water and organic solvents, and has a broad spectrum of activity against various pests. Carbaryl has been extensively studied for its effectiveness in controlling pests in agriculture and public health settings.
Wirkmechanismus
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation and eventual paralysis of the insect. Carbaryl has a relatively short half-life in the environment, making it an effective and fast-acting insecticide.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a range of biochemical and physiological effects on organisms. It has been linked to changes in gene expression, oxidative stress, and alterations in neurotransmitter levels. Carbaryl has also been shown to affect the reproductive system and cause developmental abnormalities in some organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a widely used insecticide in laboratory experiments due to its broad spectrum of activity and fast-acting nature. It is relatively easy to obtain and is cost-effective. However, Ethyl (cyanomethyl)carbamate is also known to have non-target effects on other organisms, making it difficult to use in studies that require specific targeting of insects.
Zukünftige Richtungen
There are several future directions for research on Ethyl (cyanomethyl)carbamate. One area of interest is the development of new insecticides that are more specific to target pests, reducing the non-target effects of Ethyl (cyanomethyl)carbamate. Another area of research is the investigation of the long-term effects of Ethyl (cyanomethyl)carbamate exposure on organisms and the environment. Additionally, there is a need for further research into the mechanisms of Ethyl (cyanomethyl)carbamate toxicity and the development of new methods for detecting and monitoring Ethyl (cyanomethyl)carbamate in the environment.
Conclusion:
Carbaryl is a widely used insecticide that has been extensively studied for its effectiveness in controlling pests. Its mechanism of action and biochemical effects have been well-documented, and it has been used extensively in laboratory experiments. However, there are also concerns about the non-target effects of Ethyl (cyanomethyl)carbamate and the need for further research into its long-term effects on organisms and the environment. Overall, Ethyl (cyanomethyl)carbamate remains an important tool in the fight against pests, but its use should be carefully considered to minimize its impact on non-target organisms.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been used extensively in scientific research to study the effects of insecticides on various organisms. It has been used to investigate the toxicity of insecticides on fish, birds, and mammals. Carbaryl has also been used to study the effects of pesticides on soil microorganisms and plants.
Eigenschaften
CAS-Nummer |
13756-48-4 |
|---|---|
Produktname |
Ethyl (cyanomethyl)carbamate |
Molekularformel |
C5H8N2O2 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
ethyl N-(cyanomethyl)carbamate |
InChI |
InChI=1S/C5H8N2O2/c1-2-9-5(8)7-4-3-6/h2,4H2,1H3,(H,7,8) |
InChI-Schlüssel |
AHGQESFVDCNOGJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC#N |
Kanonische SMILES |
CCOC(=O)NCC#N |
Andere CAS-Nummern |
13756-48-4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

